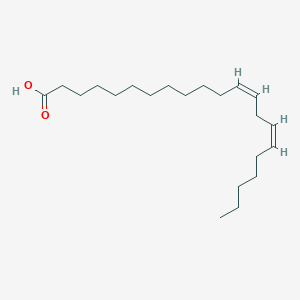

12(Z),15(Z)-Heneicosadienoic acid

Descripción

Propiedades

IUPAC Name |

(12Z,15Z)-henicosa-12,15-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10H,2-5,8,11-20H2,1H3,(H,22,23)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOLQRQTGDCGPQ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 12(Z),15(Z)-Heneicosadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(Z),15(Z)-Heneicosadienoic acid is a rare, very long-chain polyunsaturated fatty acid (VLC-PUFA) belonging to the omega-6 family.[1][2] Its 21-carbon backbone distinguishes it as an odd-chain fatty acid, a class less common in biological systems compared to their even-chained counterparts. While specific research on this particular fatty acid is limited, its structural characteristics suggest potential involvement in various physiological processes, including the modulation of inflammation and cellular signaling. This guide provides a comprehensive overview of its known chemical properties, extrapolated potential biological pathways, and detailed experimental protocols for its analysis and synthesis, based on established principles for structurally related molecules.

Chemical and Physical Properties

Detailed experimental data for this compound are not extensively published due to its rarity. The following tables summarize its known identifiers and predicted physicochemical properties, with some values estimated based on trends observed for similar long-chain fatty acids.

Table 1: General and Chemical Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | (12Z,15Z)-Heneicosa-12,15-dienoic acid | [2] |

| Synonyms | C21:2 (n-6), 12,15-Heneicosadienoic acid | [2] |

| CAS Number | 191545-08-1 | [2] |

| Molecular Formula | C₂₁H₃₈O₂ | [2][3] |

| Molecular Weight | 322.5 g/mol | [2][3] |

| Canonical SMILES | CCCCC/C=C\C/C=C\CCCCCCCCCCC(=O)O | [2] |

| InChI Key | TZOLQRQTGDCGPQ-HZJYTTRNSA-N | [2] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a low-melting solid or liquid at room temperature. |

| Boiling Point | Not available | High boiling point expected due to long carbon chain. |

| Density | Not available | Expected to be less than 1 g/mL. |

| pKa | ~4-5 | Typical for a carboxylic acid. |

| Solubility | Soluble in ethanol, chloroform, ether. Practically insoluble in water. | Based on general fatty acid solubility.[4] |

| XLogP3 | 8.1 | [4] |

Spectroscopic Data (Predicted)

-

¹H NMR: Key signals would include those for the olefinic protons (-CH=CH-) around 5.3 ppm, the bis-allylic protons (=CH-CH₂-CH=) around 2.8 ppm, the allylic protons (-CH₂-CH=) around 2.0 ppm, the α-CH₂ protons adjacent to the carboxyl group around 2.3 ppm, the bulk methylene protons (-CH₂-)n between 1.2-1.4 ppm, and the terminal methyl protons (-CH₃) around 0.9 ppm.[5][6]

-

¹³C NMR: Characteristic peaks would be observed for the carboxyl carbon (~180 ppm), olefinic carbons (~127-130 ppm), and the various methylene and methyl carbons along the aliphatic chain.[7]

-

Infrared (IR) Spectroscopy: Expected characteristic bands include a strong C=O stretch for the carboxylic acid at ~1710 cm⁻¹, a broad O-H stretch from ~2500-3300 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and a =C-H stretching band for the cis double bonds around 3010 cm⁻¹.[8]

-

Mass Spectrometry (MS): For analysis by GC-MS, the fatty acid is typically derivatized to its methyl ester (FAME). The electron ionization (EI) mass spectrum of the FAME would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including a prominent ion at m/z 74 (McLafferty rearrangement) and losses of hydrocarbon fragments.[9]

Hypothetical Metabolic Pathway

As an omega-6 very long-chain polyunsaturated fatty acid, this compound is likely synthesized from the essential fatty acid, linoleic acid (18:2n-6), through a series of enzymatic elongation and desaturation steps. This process occurs in the endoplasmic reticulum. The degradation of VLCFAs typically occurs via β-oxidation within peroxisomes.[10][11]

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following methodologies are based on established procedures for the synthesis and analysis of similar long-chain polyunsaturated fatty acids.

Synthesis of (Z,Z)-Dienoic Acids (General Protocol)

A stereoselective synthesis of (Z,Z)-dienoic acids can be achieved through various organic synthesis routes. One potential approach involves the use of transition metal-catalyzed cross-coupling reactions to form the carbon-carbon bonds of the fatty acid chain with control over the geometry of the double bonds.[12][13][14]

Workflow for a Hypothetical Synthesis:

Caption: General workflow for the synthesis of (Z,Z)-dienoic acids.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of fatty acids. The following protocol outlines the steps for the analysis of this compound in a biological sample.

1. Lipid Extraction:

-

Homogenize the sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution.

-

Add a known amount of an internal standard (e.g., a C17 or C19 fatty acid) for quantification.

-

Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add a methylating agent such as 14% boron trifluoride in methanol (BF₃-methanol).[1]

-

Heat the sample at 60-100°C for a specified time (e.g., 10-60 minutes) to ensure complete derivatization.

-

After cooling, add water and extract the FAMEs with an organic solvent like hexane.

-

Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

-

GC Column: A polar capillary column, such as one with a polyethylene glycol (e.g., DB-WAX) or a cyanopropyl silicone (e.g., HP-88) stationary phase, is recommended for the separation of FAMEs.[1]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at 10°C/minute.

-

Ramp 2: Increase to 240°C at 5°C/minute, hold for 10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Workflow for GC-MS Analysis:

Caption: Experimental workflow for GC-MS analysis of fatty acids.

Conclusion

This compound represents a unique and understudied very long-chain polyunsaturated fatty acid. While specific experimental data on its chemical and physical properties are scarce, its structural similarity to other omega-6 fatty acids allows for the formulation of hypotheses regarding its metabolic pathways and the adaptation of established analytical and synthetic protocols. Further research is warranted to fully elucidate the chemical properties and biological significance of this rare fatty acid, which may hold potential in the fields of lipidomics and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. magritek.com [magritek.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alpha-linolenic (omega3) and linoleic (omega6) acid metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The facile synthesis of the 5Z,9Z-dienoic acids and their topoisomerase I inhibitory activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

The Enigmatic Presence of 12(Z),15(Z)-Heneicosadienoic Acid in Marine Organisms: A Technical Guide

Preamble: This technical guide delves into the current scientific understanding of 12(Z),15(Z)-Heneicosadienoic acid and its natural occurrence in marine organisms. Initial comprehensive literature searches reveal a notable scarcity of specific data for this particular very long-chain polyunsaturated fatty acid, highlighting it as a rare and largely uncharacterized molecule in the marine lipidome.[1] Consequently, this document broadens its scope to provide a foundational resource for researchers and drug development professionals. It aims to offer a framework for the study of such unique lipids by encompassing the wider context of uncommon fatty acids in marine environments, including methodologies for their identification and potential biosynthetic pathways.

Quantitative Data on Uncommon Heneicosadienoic Acids in Marine Organisms

| Fatty Acid Isomer | Organism | Tissue | Percentage of Total Fatty Acids (%) | Reference |

| (5Z,14Z)-Heneicosadienoic acid | Calyptogena phaseoliformis | Total Lipids | Present (specific % not detailed) | [2] |

| (5Z,16Z)-Heneicosadienoic acid | Calyptogena phaseoliformis | Total Lipids | Present (specific % not detailed) | [2] |

Experimental Protocols for the Analysis of Uncommon Fatty Acids

The successful investigation of rare fatty acids like this compound from marine organisms relies on robust and sensitive experimental methodologies. This section details a generalized protocol for the extraction, identification, and quantification of lipids.

Lipid Extraction

A common and effective method for extracting total lipids from marine biological samples is a modified Bligh-Dyer method.

-

Homogenization: The tissue sample is homogenized in a solvent mixture of chloroform, methanol, and water.

-

Phase Separation: The mixture is allowed to separate into two phases. The lower chloroform phase, containing the total lipids, is carefully collected.

-

Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen to yield the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, the fatty acids in the lipid extract are typically converted to their methyl esters.

-

Transesterification: The lipid extract is treated with a reagent such as methanolic HCl or boron trifluoride in methanol and heated. This process simultaneously hydrolyzes the ester linkages of complex lipids and esterifies the free fatty acids to form FAMEs.

-

Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture using a non-polar solvent like hexane.

Identification and Quantification of FAMEs

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique for identifying and quantifying FAMEs.

-

Gas Chromatography (GC): The FAME mixture is injected into a GC equipped with a capillary column. The different FAMEs are separated based on their volatility and interaction with the stationary phase of the column.

-

Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum provides a unique fingerprint for each FAME, allowing for its identification.

-

Quantification: For accurate quantification, a known amount of an internal standard (a fatty acid not naturally present in the sample, e.g., C17:0 or C23:0) is added to the sample before the transesterification step.[3] The concentration of each fatty acid is then calculated by comparing its peak area in the chromatogram to the peak area of the internal standard.[3]

Visualizing Experimental and Biosynthetic Pathways

To aid in the understanding of the processes involved in the study of these rare fatty acids, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a generalized biosynthetic pathway.

While a specific signaling pathway for this compound has not been elucidated, long-chain fatty acids are known to act as signaling molecules through various mechanisms.[3] The biosynthesis of very long-chain polyunsaturated fatty acids in marine invertebrates often involves a series of desaturation and elongation steps starting from precursor fatty acids like linoleic acid (18:2n-6) or α-linolenic acid (18:3n-3).[4][5] De novo synthesis of these precursors from saturated fatty acids can also occur in some marine organisms.[4][5][6]

Concluding Remarks and Future Directions

The study of this compound in marine organisms is still in its infancy. The apparent rarity of this molecule underscores the vast, unexplored chemical diversity of the marine environment. Future research efforts should focus on broader surveys of marine invertebrates, particularly from unique and underexplored habitats, to identify potential sources of this and other novel fatty acids. The application of advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional chromatography, will be crucial in detecting and characterizing these trace compounds. Elucidating the biosynthetic pathways and the ecological and physiological roles of such rare fatty acids could open new avenues for drug discovery and development, particularly in the areas of inflammation, immune response modulation, and metabolic disorders.[7]

References

- 1. tebubio.com [tebubio.com]

- 2. Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms | Semantic Scholar [semanticscholar.org]

- 7. This compound [myskinrecipes.com]

A Technical Guide to the Prospective Discovery, Isolation, and Characterization of 12(Z),15(Z)-Heneicosadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

12(Z),15(Z)-Heneicosadienoic acid is a rare, C21 omega-6 very long-chain polyunsaturated fatty acid.[1][2] Despite its commercial availability for research purposes, there is a notable scarcity of published scientific literature detailing its natural sources, initial discovery, specific isolation protocols, and biological functions. This technical guide provides a prospective framework for the discovery, isolation, and characterization of this molecule. It outlines advanced analytical workflows for its potential identification in complex biological matrices, details generalized yet comprehensive protocols for its isolation and purification, and proposes a series of in vitro assays to investigate its hypothetical biological activities, particularly in the realms of inflammation and cancer biology. This document is intended to serve as a foundational resource to stimulate and guide future research into this understudied fatty acid.

Introduction

Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular lipids and precursors to signaling molecules. While significant research has focused on common fatty acids, the biological roles of rare, odd-chain PUFAs such as this compound remain largely unexplored. Its structural similarity to other bioactive fatty acids suggests potential roles in modulating inflammation and immune responses, as well as possible anti-cancer properties.[3] This guide presents a structured approach to systematically investigate this promising but enigmatic molecule.

Physicochemical and Spectroscopic Data

While detailed experimental data is limited, the fundamental properties of this compound are available from chemical suppliers and databases. A summary of this information is presented below.

| Property | Value |

| CAS Number | 191545-08-1 |

| Molecular Formula | C₂₁H₃₈O₂ |

| Molecular Weight | 322.5 g/mol |

| Synonyms | C21:2n-6,9 |

| Canonical SMILES | CCCCC/C=C\C/C=C\CCCCCCCCCCC(O)=O |

| InChI Key | TZOLQRQTGDCGPQ-HZJYTTRNSA-N |

| Predicted ¹H-NMR | Olefinic protons (~5.3-5.4 ppm), bis-allylic protons (~2.7-2.8 ppm), allylic protons (~2.0-2.1 ppm), α-methylene protons (~2.3 ppm), terminal methyl (~0.9 ppm) |

| Predicted ¹³C-NMR | Carboxyl carbon (~179 ppm), olefinic carbons (~127-131 ppm), bis-allylic carbon (~25-26 ppm), various methylene carbons (22-34 ppm), terminal methyl (~14 ppm) |

| Mass Spectrometry | Predicted [M-H]⁻ of 321.2794. Fragmentation would likely involve charge-remote fragmentation, yielding characteristic losses that can help locate the double bonds. |

Prospective Discovery and Isolation

The discovery of novel fatty acids in complex biological samples requires sophisticated analytical techniques. The isolation of a rare fatty acid like this compound would necessitate a multi-step purification strategy.

Discovery Workflow

A potential workflow for the de novo discovery of this compound in a biological matrix (e.g., marine algae, human plasma) is outlined below. This is based on advanced mass spectrometry techniques that allow for the unambiguous identification of double bond positions.

Prospective workflow for the discovery of novel fatty acids.

Isolation Protocol

Once discovered, a larger-scale isolation would be required for structural confirmation and biological testing.

Experimental Protocol: Isolation and Purification

-

Large-Scale Extraction:

-

Homogenize 1 kg of lyophilized source material (e.g., marine microalgae) in a 2:1 (v/v) mixture of chloroform:methanol.

-

Perform extraction using a Soxhlet apparatus for 24-48 hours.

-

Concentrate the extract under reduced pressure to yield the crude lipid extract.

-

-

Saponification and Initial Fractionation:

-

Saponify the crude extract with 2 M ethanolic KOH at 80°C for 2 hours.

-

Acidify the mixture and extract the free fatty acids (FFAs) with hexane.

-

Concentrate the FFA fraction.

-

-

Urea Adduction (Optional):

-

To enrich for polyunsaturated fatty acids, dissolve the FFA fraction in methanol and add urea.

-

Cool the mixture to -20°C to crystallize urea complexes with saturated and monounsaturated fatty acids.

-

Filter and recover the non-adducted, PUFA-enriched fraction from the filtrate.

-

-

Preparative Chromatography:

-

Subject the PUFA-enriched fraction to preparative reversed-phase HPLC or silver ion (argentation) chromatography. Argentation chromatography is particularly effective for separating fatty acids based on the number and geometry of their double bonds.

-

Mobile Phase (Argentation): A gradient of acetonitrile in hexane.

-

Detection: UV at 205-215 nm or Evaporative Light Scattering Detector (ELSD).

-

Collect fractions corresponding to the elution time of dienoic acids.

-

-

Purity Analysis:

-

Convert a small aliquot of the purified fraction to fatty acid methyl esters (FAMEs) using BF₃-methanol.

-

Analyze the FAMEs by GC-MS to confirm the identity and purity of methyl 12(Z),15(Z)-heneicosadienoate.

-

Hypothetical Biological Activities and Signaling Pathways

As a C21 omega-6 PUFA, this compound may interact with inflammatory and cell proliferation pathways.[4] Its metabolism could potentially generate bioactive lipid mediators.

Potential Anti-Inflammatory Effects

Omega-6 fatty acids are precursors to both pro- and anti-inflammatory eicosanoids. The biological effect of this compound would depend on its metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and the subsequent activity of its metabolites. It could potentially modulate the NF-κB signaling pathway, a key regulator of inflammation.

References

The Biological Significance of Very Long-Chain Omega-6 Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological roles of very long-chain omega-6 polyunsaturated fatty acids (VLC-PUFAs), molecules at the frontier of lipid research. Characterized by carbon chains of 24 atoms or more, these specialized fatty acids are integral to the structure and function of select tissues and are implicated in a range of physiological and pathological processes. This document details their biosynthesis, metabolism, and signaling functions, offering comprehensive experimental protocols and quantitative data to support advanced research and therapeutic development.

Introduction to Very Long-Chain Omega-6 Fatty Acids

Very long-chain polyunsaturated fatty acids (VLC-PUFAs) of the omega-6 series are a unique class of lipids synthesized from their essential fatty acid precursor, linoleic acid (LA, 18:2n-6). Unlike their shorter-chain counterparts, which are ubiquitous in cellular membranes, omega-6 VLC-PUFAs are found in high concentrations in specific tissues, namely the retina, brain, and testes.[1] Their distinct physical properties, including increased hydrophobicity and length, allow them to play specialized roles in membrane structure and cellular signaling. The biosynthesis of these fatty acids is a tightly regulated process, and dysregulation of their metabolism is associated with several inherited diseases, including certain forms of macular degeneration and ichthyosis.[2][3]

Biosynthesis and Metabolism

The synthesis of omega-6 VLC-PUFAs from linoleic acid involves a series of alternating desaturation and elongation reactions. The key enzymes in this pathway are the fatty acid desaturases (FADS) and the elongation of very long-chain fatty acids (ELOVL) enzymes.

The initial and rate-limiting step is the conversion of linoleic acid to gamma-linolenic acid (GLA, 18:3n-6) by Δ6-desaturase (FADS2).[4] This is followed by an elongation step to form dihomo-gamma-linolenic acid (DGLA, 20:3n-6), which is then desaturated by Δ5-desaturase (FADS1) to yield arachidonic acid (AA, 20:4n-6). The synthesis of VLC-PUFAs proceeds from AA through the action of a series of ELOVL enzymes.

Key Elongation Enzymes:

-

ELOVL5: This enzyme is crucial for the elongation of GLA to DGLA.[4]

-

ELOVL2: ELOVL2 is responsible for elongating C20 and C22 PUFAs.[4]

-

ELOVL4: This is the only known elongase capable of synthesizing fatty acids with chain lengths greater than 28 carbons.[1] It exhibits substrate specificity for both saturated and polyunsaturated fatty acids and is highly expressed in the retina, brain, skin, and testes.[3]

The metabolic pathway is a competitive process, with omega-3 and omega-6 fatty acids vying for the same desaturase and elongase enzymes.

Figure 1. Biosynthesis pathway of very long-chain omega-6 polyunsaturated fatty acids.

Quantitative Data on Tissue Distribution

Omega-6 VLC-PUFAs are enriched in specific tissues where they perform specialized functions. The following tables summarize available quantitative data on their distribution.

| Fatty Acid | Retina (µg/g tissue) | Brain (µg/g tissue) | Testes (µg/g tissue) | Skin (relative abundance) |

| C24:4n-6 | Present, levels vary | Detectable | Present | Low |

| C28:4n-6 | Detectable | Low | Detectable | Present in ceramides |

| C30:5n-6 | Detectable | Low | Present in sphingolipids | Present in ceramides |

| C32:6n-6 | Present | Low | Present in sphingolipids | Not typically reported |

Table 1: Representative concentrations of very long-chain omega-6 fatty acids in various tissues. Actual values can vary significantly based on species, age, and diet.

| Enzyme | Omega-6 Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

| ELOVL5 | C18:3n-6 (GLA) | ~15 | ~150 |

| ELOVL2 | C20:4n-6 (AA) | ~25 | ~200 |

| ELOVL4 | C22:4n-6 | Not well defined | Not well defined |

| C24:4n-6 | Not well defined | Not well defined |

Table 2: Approximate kinetic parameters of key ELOVL enzymes for omega-6 substrates. Data are compiled from various in vitro studies and can vary based on experimental conditions.

Biological Roles and Signaling Pathways

The unique structural properties of omega-6 VLC-PUFAs underpin their diverse biological roles, from maintaining membrane integrity to acting as signaling molecules.

Structural Roles in Cellular Membranes

In the retina, VLC-PUFAs are predominantly found in phosphatidylcholines and are crucial for the structure and function of photoreceptor outer segments.[5] Their exceptional length allows them to span the entire lipid bilayer, potentially influencing membrane fluidity, curvature, and the function of embedded proteins. In the skin, VLC-PUFAs are essential components of ceramides, forming a critical part of the epidermal water barrier.[6]

Signaling Pathways

Very long-chain fatty acids, particularly their CoA esters, are potent ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7] PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in lipid metabolism and inflammation. Activation of PPARα by omega-6 VLC-PUFAs can lead to the upregulation of genes involved in fatty acid oxidation, thereby contributing to lipid homeostasis. For instance, the expression of cytochrome P450 4A1 (Cyp4a1), a known PPARα target gene, is modulated by omega-6 fatty acids.[5]

Figure 2. PPARα signaling pathway activated by very long-chain omega-6 fatty acid CoA esters.

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids, including omega-6 PUFAs.[8] Upon activation, GPR120 can couple to Gαq/11, leading to an increase in intracellular calcium concentrations and the activation of the ERK1/2 signaling cascade.[9] This pathway has been implicated in various cellular processes, including the regulation of inflammation and metabolism. While direct activation by VLC-PUFAs is less characterized, their precursors are known ligands.

Figure 3. GPR120 signaling cascade initiated by long-chain omega-6 fatty acids.

VLC-PUFAs are incorporated into sphingolipids, such as ceramides and sphingomyelins, particularly in the testes and brain.[10] The acyl chain length of ceramides is determined by a family of ceramide synthases (CerS), with CerS3 having specificity for fatty acids of C26 and longer.[11] The incorporation of VLC-PUFAs into these signaling lipids can modulate their biophysical properties and their role in cellular processes like apoptosis, cell proliferation, and stress responses.

Experimental Protocols

Lipid Extraction from Tissues and Cells

A robust lipid extraction is the foundation of accurate VLC-PUFA analysis. The Folch and Bligh & Dyer methods are considered the gold standards.

Protocol: Modified Bligh & Dyer Extraction

-

Homogenization: Homogenize ~50 mg of tissue or a pellet of ~1-5 million cells in 1 mL of a 1:2 (v/v) chloroform:methanol solution on ice.

-

Phase Separation: Add 0.25 mL of chloroform and 0.25 mL of water to the homogenate. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Re-extraction: Add 0.5 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Pool the lower organic phase with the first extract.

-

Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

-

Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1) and store under argon or nitrogen at -80°C until analysis.

Figure 4. Experimental workflow for lipid extraction from biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the quantification of fatty acids after their conversion to volatile fatty acid methyl esters (FAMEs).

Protocol: FAMEs Preparation and GC-MS Analysis

-

Transesterification: To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol. Cap the tube tightly and heat at 80°C for 1 hour.

-

Extraction of FAMEs: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge to separate the phases.

-

Sample Preparation for GC-MS: Transfer the upper hexane layer containing the FAMEs to a GC vial.

-

GC-MS Parameters:

-

Column: A polar capillary column (e.g., FAMEWAX, DB-23) is recommended.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 140°C), ramp up to a high temperature (e.g., 240°C) to elute the VLC-FAMEs.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS allows for the analysis of intact fatty acids without derivatization, offering high sensitivity and specificity.

Protocol: LC-MS/MS Analysis of VLC-PUFAs

-

Sample Preparation: The dried lipid extract is reconstituted in a suitable solvent mixture, such as methanol/acetonitrile.

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile/isopropanol).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each VLC-PUFA are monitored.

-

| Fatty Acid | Precursor Ion (m/z) | Product Ion (m/z) |

| C24:4n-6 | 357.3 | [Varies by instrument] |

| C28:4n-6 | 413.4 | [Varies by instrument] |

| C30:5n-6 | 441.4 | [Varies by instrument] |

| C32:6n-6 | 469.4 | [Varies by instrument] |

Table 3: Example MRM transitions for the analysis of very long-chain omega-6 fatty acids by LC-MS/MS.

Cell Culture Models

-

ARPE-19 (Human Retinal Pigment Epithelial Cells): Useful for studying VLC-PUFA metabolism in the retina. These cells can be cultured in DMEM/F12 medium supplemented with fetal bovine serum.[12] For fatty acid supplementation studies, VLC-PUFA precursors can be added to the culture medium, typically complexed with fatty acid-free bovine serum albumin (BSA).

-

HEK293 (Human Embryonic Kidney Cells): A robust cell line for overexpressing ELOVL enzymes to study their substrate specificity and activity.[2]

Animal Models

-

Elovl4 Mutant Mice: These mice have mutations in the Elovl4 gene and serve as models for Stargardt-like macular dystrophy and other conditions related to VLC-PUFA deficiency.

-

Fat-1 Transgenic Mice: These mice express a C. elegans gene that allows them to convert omega-6 to omega-3 fatty acids, providing a valuable tool to study the effects of altered omega-6/omega-3 ratios without dietary intervention.[7][10][13][14][15] These mice are typically maintained on a diet high in omega-6 fatty acids to study the endogenous conversion.[10]

Conclusion and Future Directions

Very long-chain omega-6 polyunsaturated fatty acids are emerging as critical players in the physiology of specialized tissues. Their roles in maintaining structural integrity and as signaling molecules are becoming increasingly apparent. The continued development of advanced analytical techniques, coupled with the use of sophisticated cell and animal models, will be instrumental in further elucidating the complex biology of these unique lipids. A deeper understanding of their involvement in disease pathogenesis holds significant promise for the development of novel therapeutic strategies for a range of debilitating conditions. Future research should focus on precisely quantifying a broader range of these fatty acids in various tissues, delineating the downstream effects of their signaling pathways, and exploring the therapeutic potential of modulating their levels.

References

- 1. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ω-6 lipids regulate PPAR turnover via reciprocal switch between PGC-1 alpha and ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transgenic fat-1 mouse as a model to study the pathophysiology of cardiovascular, neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 9. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fat-1 Transgenic Mice: A New Model for Omega-3 Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. Laboratory for Lipid Medicine and Technology (LLMT): Research- Fat-1 Mouse Model [llmt.org]

- 14. Fat-1 transgenic mice: a new model for omega-3 research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fat-1 Transgenic Mice With Augmented n3-Polyunsaturated Fatty Acids Are Protected From Liver Injury Caused by Acute-On-Chronic Ethanol Administration - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of 12(Z),15(Z)-Heneicosadienoic Acid Biosynthesis in Eukaryotes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(Z),15(Z)-Heneicosadienoic acid, a C21 non-methylene-interrupted fatty acid (NMIFA), represents a class of unusual lipids found in select eukaryotic organisms, particularly marine invertebrates. Unlike their more common polyunsaturated fatty acid (PUFA) counterparts, the biosynthetic pathway of NMIFA, especially those with an odd carbon chain, remains largely uncharacterized. This technical guide synthesizes the current understanding of fatty acid biosynthesis to propose a putative pathway for this compound. We delve into the key enzymatic players—elongases and desaturases—and outline a comprehensive experimental framework to elucidate and validate this proposed pathway. This guide provides researchers and drug development professionals with the foundational knowledge and detailed methodologies required to investigate this unique area of lipid metabolism, potentially uncovering novel enzymatic targets and therapeutic avenues.

Introduction: The Uncharted Territory of Odd-Chain Non-Methylene-Interrupted Fatty Acids

Eukaryotic fatty acid biosynthesis is a well-established field, detailing the intricate enzymatic machinery responsible for the production of a vast array of saturated and polyunsaturated fatty acids (PUFAs). However, a subset of fatty acids, the non-methylene-interrupted fatty acids (NMIFA), deviate from the canonical synthetic routes. NMIFA are characterized by double bonds that are not separated by a single methylene group, a hallmark of common PUFAs. These unusual structures are particularly prevalent in marine invertebrates, where they are thought to play specialized roles in membrane fluidity and cellular signaling.

Among the NMIFA, those with an odd number of carbon atoms, such as the 21-carbon this compound, present a fascinating biosynthetic puzzle. The synthesis of odd-chain fatty acids typically initiates with a propionyl-CoA primer instead of the usual acetyl-CoA. This, combined with the non-standard placement of double bonds, suggests a unique interplay of elongase and desaturase enzymes. While the de novo synthesis of NMIFA has been confirmed in organisms like bivalve mollusks, the precise enzymatic sequence remains to be elucidated.[1]

This guide proposes a plausible biosynthetic pathway for this compound based on our current understanding of fatty acid metabolism. Furthermore, it provides a detailed roadmap of experimental protocols for the validation of this pathway, from in vivo stable isotope tracing to the in vitro characterization of candidate enzymes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from propionyl-CoA and proceed through a series of elongation and desaturation steps. Two potential routes, differing in the initial desaturation step, are proposed.

Pathway Initiation: The Role of Propionyl-CoA

The synthesis of an odd-chain fatty acid necessitates the use of propionyl-CoA as the initial primer.[2][3] This three-carbon unit is carboxylated to methylmalonyl-CoA, which then enters the fatty acid synthase (FAS) machinery.

Proposed Pathway A: Initial Δ9 Desaturation

This proposed route begins with the desaturation of a saturated odd-chain fatty acid precursor, followed by elongation and a final desaturation step.

-

De Novo Synthesis: Propionyl-CoA serves as the primer for the fatty acid synthase (FAS) complex, leading to the formation of a saturated odd-chain fatty acyl-CoA, likely pentadecanoyl-CoA (15:0).

-

Δ9 Desaturation: A Δ9-desaturase introduces the first double bond, converting 15:0-CoA to 9(Z)-pentadecenoic acid (15:1n-6).

-

Elongation: Three successive rounds of elongation, each adding two carbons from malonyl-CoA, convert 15:1n-6 to 21:1n-6. This step is catalyzed by one or more fatty acid elongases.

-

Δ15 Desaturation: A Δ15-desaturase (an omega-3 desaturase) introduces a double bond at the n-3 position, converting 21:1n-6 to this compound (21:2n-6).

Proposed Pathway B: Alternative Desaturation Sequence

An alternative pathway could involve an earlier introduction of the second double bond.

-

De Novo Synthesis: As in Pathway A, pentadecanoyl-CoA (15:0) is synthesized from propionyl-CoA.

-

Elongation: Initial elongation of 15:0 to nonadecanoyl-CoA (19:0).

-

Δ12 Desaturation: A Δ12-desaturase acts on a C19 or shorter precursor.

-

Further Elongation and Δ15 Desaturation: Subsequent elongation and a final Δ15 desaturation step would lead to the final product. The precise order of these latter steps is yet to be determined.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway requires a multi-faceted experimental approach. The following protocols provide a framework for researchers to investigate the biosynthesis of this compound.

In Vivo Stable Isotope Labeling

This method is crucial for tracing the metabolic fate of precursors in a living organism.

Objective: To determine the precursor-product relationships in the biosynthesis of this compound.

Experimental Workflow:

Methodology:

-

Model Organism: Select a marine invertebrate known to produce this compound, such as a bivalve mollusk.

-

Labeled Precursors: Utilize stable isotope-labeled precursors, such as [1-¹³C]-propionate, [U-¹³C]-propionate, or deuterated fatty acids.

-

Administration: Introduce the labeled precursor into the organism's environment (e.g., dissolved in seawater) or through injection.

-

Time-Course Experiment: Harvest tissues at various time points after administration to track the incorporation of the label into different fatty acids.

-

Lipid Extraction and Analysis: Extract total lipids from the harvested tissues and analyze the fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect the incorporation of the stable isotope into this compound and potential intermediates.

Lipid Extraction and Fatty Acid Analysis

Accurate quantification of fatty acid profiles is fundamental to these studies.

Objective: To extract and quantify the fatty acid composition of biological samples.

Methodology (Modified Bligh & Dyer): [4]

-

Homogenization: Homogenize the tissue sample in a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.

-

Phase Separation: Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water) and centrifuge to separate the phases.

-

Lipid Recovery: Collect the lower chloroform phase containing the lipids.

-

Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the lipid extract using a reagent such as boron trifluoride in methanol.

-

Quantification: Analyze the FAMEs by GC-FID (flame ionization detection) or GC-MS. Identification of peaks is achieved by comparison with known standards, and quantification is performed using an internal standard.

Identification and Functional Characterization of Candidate Enzymes

This involves cloning the genes for putative elongases and desaturases and expressing them in a heterologous system to determine their function.

Objective: To identify and characterize the enzymes responsible for the elongation and desaturation steps in the proposed pathway.

Experimental Workflow:

Methodology:

-

Transcriptome Analysis: Perform RNA sequencing on the tissues of the model organism to identify putative elongase and desaturase genes based on sequence homology to known enzymes.

-

Gene Cloning: Clone the full-length cDNA of the candidate genes into an expression vector.

-

Heterologous Expression: Express the cloned genes in a suitable host system, such as the yeast Saccharomyces cerevisiae, which does not endogenously produce NMIFA.[4][5]

-

Functional Assay: Supplement the yeast culture with potential fatty acid substrates (e.g., 15:0, 15:1n-6, 21:1n-6).

-

Product Analysis: Extract fatty acids from the yeast and analyze by GC-MS to determine if the expressed enzyme can convert the substrate to the expected product.

Quantitative Data Presentation

While specific quantitative data for the biosynthesis of this compound is not yet available, the following tables provide a template for the presentation of data that would be generated through the experimental protocols described above.

Table 1: Fatty Acid Profile of the Model Organism

| Fatty Acid | Abbreviation | Composition (%) |

| Palmitic acid | 16:0 | Data |

| Oleic acid | 18:1n-9 | Data |

| This compound | 21:2n-6 | Data |

| Other fatty acids | ... | Data |

Table 2: Enzyme Kinetics of a Candidate Desaturase

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| 15:0-CoA | Data | Data |

| 21:1n-6-CoA | Data | Data |

| Other substrates | Data | Data |

Table 3: Stable Isotope Incorporation into Fatty Acids over Time

| Time (hours) | ¹³C-enrichment in 15:1n-6 (%) | ¹³C-enrichment in 21:1n-6 (%) | ¹³C-enrichment in 21:2n-6 (%) |

| 0 | 0 | 0 | 0 |

| 6 | Data | Data | Data |

| 12 | Data | Data | Data |

| 24 | Data | Data | Data |

Conclusion and Future Directions

The biosynthesis of this compound in eukaryotes represents a compelling area of research at the intersection of lipid metabolism and marine biology. The proposed pathway in this guide provides a logical framework for initiating investigations into this enigmatic process. The detailed experimental protocols offer a clear and actionable strategy for researchers to test this hypothesis, identify the key enzymatic players, and quantify the metabolic flux through this unique pathway.

Future research should focus on the purification and detailed biochemical characterization of the involved elongases and desaturases to understand their substrate specificities and regulatory mechanisms. Furthermore, elucidating the physiological role of this compound and other NMIFA will be crucial for understanding their importance in the biology of marine organisms and for exploring their potential as novel therapeutic agents or biomarkers. The methodologies outlined herein will be instrumental in paving the way for these exciting discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous Expression of PA8FAD9 and Functional Characterization of a Δ9-Fatty Acid Desaturase from a Cold-Tolerant Pseudomonas sp. A8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vliz.be [vliz.be]

An In-depth Technical Guide to the Structural Elucidation of Novel Polyunsaturated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and advanced techniques for the structural elucidation of novel polyunsaturated fatty acids (PUFAs). It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation standards, and visual representations of key biological and experimental processes.

Introduction

Polyunsaturated fatty acids (PUFAs) are a class of lipids characterized by the presence of two or more double bonds in their acyl chain. They are integral components of cell membranes and serve as precursors to a wide array of signaling molecules involved in physiological and pathological processes.[1] The discovery and structural characterization of novel PUFAs are paramount for understanding their biological functions and for the development of new therapeutic agents. This guide outlines the modern analytical workflow for identifying and characterizing these complex biomolecules.

Analytical Workflow for PUFA Structural Elucidation

The structural elucidation of a novel PUFA is a multi-step process that begins with sample preparation and culminates in the precise determination of its chemical structure, including chain length, number and position of double bonds, and stereochemistry.

The following diagram illustrates a typical workflow for the discovery and characterization of novel PUFAs.

Caption: A generalized workflow for the structural elucidation of novel PUFAs.

Key Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate and reproducible structural analysis of PUFAs.

A modified Bligh and Dyer method is commonly used for the extraction of total lipids.[2]

-

Materials:

-

Methanol

-

Dichloromethane

-

Butylated hydroxytoluene (BHT) as an antioxidant[2]

-

Cell suspension or tissue homogenate

-

-

Protocol:

-

To 200 µL of cell suspension (approximately 0.1 x 10^6 cells), add 500 µL of ice-cold methanol and 250 µL of dichloromethane.[2]

-

To minimize oxidation, add 50 µg of butylated hydroxytoluene.[2]

-

Vortex the mixture for 2 minutes.[2]

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.[2]

-

Carefully transfer the lower organic layer to a new tube.

-

To increase volatility for gas chromatography, fatty acids are often converted to their methyl esters.[2][3] Acid-catalyzed methylation using boron trifluoride (BF3) in methanol is a widely used method.[2]

-

Materials:

-

Protocol:

-

Weigh approximately 50 mg of the extracted lipid sample into a reaction vial.[2]

-

Add 1 mL of hexane and 0.5 mL of 14% BF3-methanol solution.[2]

-

Cap the vial and heat at 50-60 °C for 30 minutes.[2]

-

Add 1 mL of saturated NaCl water solution and 1 mL of hexane.[2]

-

Shake the vessel vigorously to extract the FAMEs into the hexane layer.[2]

-

Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.[2]

-

Dry the organic layer by adding anhydrous sodium sulfate.[2]

-

Core Analytical Techniques

A combination of chromatographic and spectroscopic techniques is essential for the complete structural elucidation of novel PUFAs.

GC-MS is a powerful technique for separating and identifying FAMEs.[2][3] It provides information on the fatty acid profile, including chain length and degree of unsaturation.

Table 1: Typical GC-FID/MS Parameters for FAMEs Analysis

| Parameter | Value |

| Column | Highly polar capillary column (e.g., Omegawax 250)[4] |

| Injector Temperature | 240°C[5] |

| Detector Temperature | 280°C[5] |

| Carrier Gas | Helium[5] |

| Oven Program | Initial temperature 75°C, ramp to 210°C[5] |

| Split Ratio | 200:1[5] |

Identification and Quantification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards.[2] Peak areas are used for quantification, often expressed as a percentage of total fatty acids.[2]

LC-MS/MS is a highly sensitive and specific technique for analyzing PUFAs and their metabolites.[6][7] It is particularly useful for complex biological matrices.

Table 2: Example LC-MS/MS Parameters for PUFA Analysis

| Parameter | Value |

| LC System | Ultra-Fast Liquid Chromatography (UFLC)[8] |

| Mass Spectrometer | Tandem mass spectrometer (e.g., Triple Quadrupole)[8] |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode[8] |

| Scan Mode | Multiple Reaction Monitoring (MRM)[8] |

| Mobile Phase | Gradient of acetonitrile and water with additives (e.g., formic acid) |

Sample Preparation for LC-MS/MS: A common protocol involves hydrolysis followed by solid-phase extraction.

-

Add 200 µl of plasma to 200 µl of an internal standard solution (e.g., deuterated arachidonic acid).[8]

-

Add 1 ml of acetonitrile/37% hydrochloric acid (4:1 v/v).[8]

-

Incubate at 90°C for 2 hours for hydrolysis.[8]

-

After cooling, extract the fatty acids with 2 ml of hexane.[8]

A major challenge in PUFA analysis is determining the exact location of the double bonds.[9] Several MS-based techniques have been developed for this purpose.

-

Ozonolysis-Based Methods: Ozone is used to cleave the C=C double bonds, generating diagnostic aldehyde products.[10][11] This can be performed online with MS (Ozone-Induced Dissociation, OzID) or in the ionization source (OzMALDI).[9][12]

-

Chemical Derivatization: Derivatization with reagents like meta-chloroperoxybenzoic acid (m-CPBA) converts double bonds to epoxides. Subsequent fragmentation in the mass spectrometer yields diagnostic ions revealing the original double bond position.[13][14]

NMR spectroscopy is a non-destructive technique that provides detailed structural information, including the stereochemistry of the double bonds (cis/trans).[15] Both ¹H and ¹³C NMR are employed.

Table 3: Characteristic ¹H-NMR Chemical Shift Regions for PUFAs

| Chemical Shift (ppm) | Proton Assignment |

| 5.30 - 6.20 | Olefinic protons of isolated double bonds[15] |

| 5.20 - 6.40 | Olefinic protons of conjugated double bonds[15] |

| 2.60 - 3.05 | Allylic protons[15] |

| ~2.0 | CH₂–CH=CH protons[15] |

| 0.86 - 0.98 | CH₃ protons[15] |

While powerful, NMR has lower sensitivity compared to MS.[15]

PUFA Signaling Pathways

Novel PUFAs and their metabolites can act as signaling molecules, modulating various cellular processes.[1] Understanding these pathways is crucial for drug development.

Free PUFAs can directly regulate gene expression by acting as ligands for nuclear hormone receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[1][16]

Caption: PUFA activation of PPAR signaling pathway.

Metabolites of PUFAs can modulate the activity of inflammasomes, such as the NLRP3 inflammasome, which plays a key role in inflammation.

References

- 1. Polyunsaturated Fatty Acid Derived Signaling in Reproduction and Development: Insights From Caenorhabditis elegans and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aquaculture.ugent.be [aquaculture.ugent.be]

- 4. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Quantitative Determination of PUFA-Related Bioactive Lipids for Functional Lipidomics Using High-Resolution Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Multiplexed targeted analysis of polyunsaturated fatty acids and oxylipins using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determining Double Bond Position in Lipids Using Online Ozonolysis Coupled to Liquid Chromatography and Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The direct determination of double bond positions in lipid mixtures by liquid chromatography/in-line ozonolysis/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In situ detection of fatty acid C=C positional isomers by coupling on-tissue mCPBA epoxidation with infrared matrix-assisted laser desorption electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Analysis and Structural Elucidation of Fatty Acids by Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags and m-CPBA Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pathways of Polyunsaturated Fatty Acid Utilization: Implications for Brain Function in Neuropsychiatric Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

12(Z),15(Z)-Heneicosadienoic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 12(Z),15(Z)-Heneicosadienoic acid, a rare omega-6 very long-chain polyunsaturated fatty acid. The document details its chemical identity, molecular structure, and known physicochemical properties. While specific experimental data for this compound is limited due to its novelty and rarity in extensive research, this guide furnishes generalized experimental protocols for lipid analysis and discusses its emerging biological significance, particularly its potential role in regulating longevity and its connection to the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This information is intended to serve as a foundational resource for researchers and professionals in drug development and lipidomics.

Chemical Identity and Molecular Structure

This compound is a polyunsaturated fatty acid with a 21-carbon chain and two cis double bonds.

Table 1: Chemical and Physical Properties

| Property | Value | Citation |

| CAS Number | 191545-08-1 | [1][2][3][4] |

| Molecular Formula | C21H38O2 | [1][4] |

| Molecular Weight | 322.5 g/mol | [1] |

| Canonical SMILES | CCCCC/C=C\C/C=C\CCCCCCCCCCC(O)=O | [1][4] |

| Synonyms | C21:2 (n-6,9), FA 21:2 | [1] |

| Solubility | Approx. 10 mg/mL in DMSO and Dimethyl Formamide; Approx. 0.5 mg/mL in PBS (pH 7.2) |

Spectroscopic and Physicochemical Data

Detailed spectroscopic data such as ¹H and ¹³C NMR or high-resolution mass spectrometry for this compound are not widely available in published literature. Researchers are typically required to perform these analyses de novo upon synthesis or isolation.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~460-480 °C | Estimated for long-chain fatty acids. |

| Melting Point | Not available | Likely a low-melting solid or oil at room temperature. |

| Density | ~0.9 g/cm³ | Typical for long-chain fatty acids. |

Biological Significance and Therapeutic Potential

This compound is a rare omega-6 very long-chain polyunsaturated fatty acid.[1] Its biological roles are not yet extensively studied, but emerging research points to significant involvement in key cellular processes.

Natural Occurrence

This fatty acid has been identified in the gonads of the female limpet, Cellana grata. More recently, it has been identified as a key metabolite in the red imported fire ant, Solenopsis invicta.

Role in Longevity and Metabolism in Social Insects

A 2025 study on Solenopsis invicta has brought this compound to the forefront of metabolic research. The study suggests that this fatty acid is a crucial metabolite in the synthesis of Major Royal Jelly Proteins (MRJPs), which are linked to the longevity of worker ants.[4] The upregulation of this fatty acid was observed in queenless minor workers, a condition that also saw an increase in their lifespan.[4]

Association with the PI3K/Akt Signaling Pathway

The same study posits a connection between the increased levels of this compound and the activation of the phosphatidylinositol and PI3K/Akt signaling pathways. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. The activation of PI3K/Akt signaling in the context of increased this compound may enhance resilience to nutritional stress and promote longevity.[4]

Experimental Protocols

Protocol for Lipid Extraction from Insect Tissue

This protocol is a generalized method for the extraction of total lipids from insect tissues, such as those of Solenopsis invicta.

-

Homogenization: Homogenize a known weight of insect tissue in a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8, which will induce phase separation.

-

Lipid Collection: Centrifuge the mixture to pellet solid debris. The lower, organic phase, containing the lipids, is carefully collected.

-

Drying: The collected lipid extract is dried under a stream of nitrogen gas.

-

Storage: The dried lipid extract should be stored at -80°C under an inert atmosphere to prevent oxidation.

Protocol for Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), the fatty acids in the lipid extract must be derivatized to their more volatile methyl esters.

-

Transesterification: Resuspend the dried lipid extract in a solution of 14% boron trifluoride in methanol.

-

Heating: Heat the mixture at 100°C for 30-60 minutes in a sealed vial.

-

Extraction of FAMEs: After cooling, add hexane and a saturated sodium chloride solution. Vortex and allow the phases to separate.

-

Collection: The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Hypothetical Role in PI3K/Akt Signaling

The following diagram illustrates a hypothetical model of how this compound might influence the PI3K/Akt signaling pathway, based on current understanding of lipid signaling.

References

- 1. Methylene-bridge tryptophan fatty acylation regulates PI3K-AKT signaling and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Ras/ERK and Phosphoinositide Signaling by Long-Chain n-3 PUFA in Breast Cancer and Their Potential Complementary Role in Combination with Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Obscure World of Odd-Chain Polyunsaturated Fatty Acids: A Technical Guide to Their Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain polyunsaturated fatty acids (OC-PUFAs) represent a less-explored frontier in lipidomics compared to their even-chain counterparts. While the roles of well-known omega-3 and omega-6 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are extensively documented, the natural occurrence, biosynthesis, and physiological significance of OC-PUFAs are emerging areas of scientific inquiry. This technical guide provides an in-depth overview of the current knowledge on OC-PUFAs, focusing on their sources in nature, analytical methodologies for their characterization, and their potential roles in cellular processes.

Occurrence of Odd-Chain Polyunsaturated Fatty Acids in Nature

OC-PUFAs are found in various organisms across different trophic levels, from microorganisms to marine invertebrates and have been detected in some terrestrial organisms. Their presence is often in lower concentrations compared to even-chain fatty acids, but their unique structures suggest distinct biological functions.

Marine Ecosystems: A Rich Source of OC-PUFAs

The marine environment is a primary reservoir of OC-PUFAs. Thraustochytrids, a group of marine protists, are notable producers of these lipids. Certain species of microalgae and marine invertebrates also synthesize or accumulate OC-PUFAs.

Table 1: Quantitative Occurrence of OC-PUFAs in Select Marine Organisms

| Organism Type | Species | OC-PUFA | Concentration (% of total fatty acids) | Reference |

| Thraustochytrid | Schizochytrium sp. | 21:5ω5 | 3.5 | |

| 21:4ω7 | 4.1 | |||

| Chytrid Fungi | Rhizophydium sp. | 17:2(n-8) | 0.03 - 2.59 | [1] |

| 17:3(n-5) | 0 - 3.63 | [1] | ||

| Freshwater Fish | Various | 15:0 and 17:0 (saturated) | 0.4% and 0.6% respectively | [2] |

Note: Data for OC-PUFAs is still emerging, and the concentrations can vary significantly based on environmental conditions, diet, and the specific strain or species.

Terrestrial Ecosystems

The occurrence of OC-PUFAs in terrestrial organisms is less documented than in marine environments. However, some fungi and bacteria are known to produce odd-chain fatty acids, including unsaturated forms. For instance, certain chytrid fungi isolated from soil and freshwater have been shown to contain polyunsaturated C17 fatty acids[1].

Biosynthesis of Odd-Chain Polyunsaturated Fatty Acids

The biosynthesis of odd-chain fatty acids (OCFAs) diverges from the well-established pathway of even-chain fatty acids at the initial step. Instead of using acetyl-CoA as a primer, the synthesis of OCFAs is initiated with propionyl-CoA.[3][4] This results in a fatty acid with an odd number of carbon atoms.

Subsequent elongation and desaturation steps, catalyzed by elongase and desaturase enzymes, introduce double bonds into the odd-chain saturated fatty acid precursor, leading to the formation of OC-PUFAs. The precise enzymatic pathways and their regulation are still under active investigation.

Figure 1: Proposed biosynthetic pathway for odd-chain polyunsaturated fatty acids.

Experimental Protocols for OC-PUFA Analysis

The accurate identification and quantification of OC-PUFAs require specialized analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) following derivatization to fatty acid methyl esters (FAMEs).

Lipid Extraction

A crucial first step is the efficient extraction of total lipids from the biological matrix. The Folch method or variations thereof are commonly employed.

Protocol: Lipid Extraction from Marine Invertebrates

-

Homogenization: Homogenize 1-2 grams of tissue in a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.

-

Collection: Carefully collect the lower chloroform phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -80°C until further analysis.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

To increase volatility for GC analysis, the extracted lipids are converted to FAMEs.

Protocol: Acid-Catalyzed Transesterification

-

Reagent Preparation: Prepare a solution of 1.25 M HCl in methanol.

-

Reaction: Add the methanolic HCl to the dried lipid extract.

-

Incubation: Heat the mixture at 85°C for 1.5 hours.

-

Extraction: After cooling, add hexane and water to extract the FAMEs into the hexane layer.

-

Washing: Wash the hexane layer with water to remove any remaining acid.

-

Drying: Dry the hexane layer over anhydrous sodium sulfate.

-

Concentration: Evaporate the hexane to concentrate the FAMEs.

References

- 1. Polyunsaturated fatty acids promote the expansion of myeloid-derived suppressor cells by activating the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

Preliminary Biological Activity Screening of Rare Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary biological activity screening of rare fatty acids, with a focus on their potential anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, structured data presentation, and visual representations of key biological pathways and workflows are included to facilitate understanding and application in a research and development setting.

Introduction to Rare Fatty Acids and Their Therapeutic Potential

Rare fatty acids, characterized by unusual structural features such as odd-numbered carbon chains, branched chains, or the presence of functional groups like hydroxyl or cyclic moieties, are a burgeoning field of interest in drug discovery. Their unique structures often confer novel biological activities, setting them apart from more common fatty acids. Preliminary screening of these compounds is a critical first step in identifying promising candidates for further development as therapeutic agents. This guide outlines a systematic approach to this initial screening process.

Preparation of Rare Fatty Acid Samples for Biological Screening

Accurate and reproducible biological screening begins with proper sample preparation. The inherent hydrophobicity of fatty acids necessitates specific handling to ensure their solubility and stability in aqueous assay environments.

Protocol: Solubilization of Fatty Acids for In Vitro Assays

-

Stock Solution Preparation:

-

Weigh a precise amount of the rare fatty acid.

-

Dissolve the fatty acid in an appropriate organic solvent, such as ethanol or dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the final concentration of the solvent in the assay does not exceed a level that would cause cellular toxicity (typically <0.5% v/v).

-

For saturated fatty acids with low solubility, gentle warming in a water bath may be necessary to aid dissolution.

-

-

Working Solution Preparation:

-

Prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for screening.

-

It is crucial to vortex each dilution thoroughly to ensure homogeneity. For some fatty acids, conjugation to a carrier protein like bovine serum albumin (BSA) may be required to enhance solubility and cellular uptake.

-

Anticancer Activity Screening

The potential of rare fatty acids to inhibit the growth of cancer cells is a primary area of investigation. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Data Presentation: Anticancer Activity of Rare Fatty Acids

| Fatty Acid Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (±)-2-methoxy-6-hexadecynoic acid | S. aureus | 30-500 µg/mL | [1] |

| (±)-2-methoxy-6-octadecynoic acid | E. coli | 30-500 µg/mL | [1] |

| Docosahexaenoic Acid Derivative (D3) | MCF-7 | 15.96 ± 2.89 | [2] |

| Linoleic Acid Derivative (L7) | MCF-7 | 19.2 ± 2.93 | [2] |

| Linoleic Acid Derivative (L3) | MCF-7 | 24.64 ± 1.81 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the rare fatty acid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent-treated cells) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Visualization: Experimental Workflow for Anticancer Screening

References

The Metabolic Crossroads of a Novel Very-Long-Chain Fatty Acid: Unraveling the Putative Fate of 12(Z),15(Z)-Heneicosadienoic Acid in Mammalian Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids and precursors for bioactive signaling molecules. While the metabolism of common VLCFAs is increasingly understood, the metabolic pathways of rarer species, such as the 21-carbon di-unsaturated 12(Z),15(Z)-heneicosadienoic acid, remain largely uncharted. This technical guide synthesizes current knowledge of mammalian fatty acid metabolism to project the putative metabolic fate of this compound. Drawing upon established principles of beta-oxidation, fatty acid elongation and desaturation, and lipoxygenase activity, we delineate the likely enzymatic conversions and resulting metabolites. This document provides a foundational framework for researchers and drug development professionals investigating the biological significance and therapeutic potential of this and other novel VLCFAs. Detailed experimental protocols for empirically validating these predicted pathways are also presented, alongside structured data tables for the comparative analysis of VLCFA metabolism.

Introduction

Fatty acids are fundamental to cellular structure and function, serving as energy stores, membrane constituents, and signaling molecules. The diversity of fatty acids is vast, with variations in chain length and the number and position of double bonds dictating their physicochemical properties and biological roles. Very-long-chain fatty acids (VLCFAs) are a class of fatty acids with carbon chains of 22 atoms or more.[1] In mammalian cells, VLCFAs are integral to the composition of sphingolipids and glycerophospholipids and act as precursors for lipid mediators.[1] The metabolism of VLCFAs is a complex process involving multiple subcellular compartments and a suite of specialized enzymes.[1]

This whitepaper focuses on the predicted metabolic fate of a specific and relatively uncharacterized VLCFA: this compound. As a 21-carbon fatty acid with two cis double bonds, its metabolism is expected to intersect with several key pathways of fatty acid processing. Understanding the metabolic conversions of this molecule is a critical first step in elucidating its potential biological activities and relevance in health and disease. This guide will provide a comprehensive overview of the predicted metabolic pathways, detailed experimental methodologies to investigate these predictions, and a structured presentation of relevant quantitative data.

Predicted Metabolic Pathways of this compound

The metabolism of this compound in mammalian cells is hypothesized to proceed through three primary pathways: peroxisomal beta-oxidation, elongation, and desaturation, with potential modification by lipoxygenases.

Peroxisomal Beta-Oxidation

Due to its chain length exceeding 20 carbons, this compound is a likely substrate for peroxisomal beta-oxidation.[2][3][4] Unlike the mitochondrial beta-oxidation of shorter-chain fatty acids, the initial dehydrogenation step in peroxisomes is catalyzed by acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide.[3] The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage are carried out by a multifunctional enzyme complex.[5]

The odd number of carbon atoms in this compound (C21) dictates that its complete beta-oxidation will yield a final product of propionyl-CoA in addition to multiple acetyl-CoA molecules.[2] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. The presence of cis double bonds at positions 12 and 15 requires the action of auxiliary enzymes, specifically an enoyl-CoA isomerase and a dienoyl-CoA reductase, to reconfigure the double bonds for proper processing by the beta-oxidation machinery.

Caption: Putative peroxisomal beta-oxidation of this compound.

Elongation

VLCFAs can be further elongated in the endoplasmic reticulum by a family of enzymes known as ELOVL elongases.[6][7] This process involves a four-step cycle that adds two-carbon units from malonyl-CoA to the fatty acyl-CoA substrate.[1] Mammals have seven different ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities.[8][9]

Given that this compound is a polyunsaturated VLCFA, it is a potential substrate for ELOVL2 and ELOVL5, which are known to elongate polyunsaturated fatty acids.[10] Elongation would result in the formation of 14(Z),17(Z)-tricosa-dienoic acid (C23:2) and subsequently longer polyunsaturated fatty acids. ELOVL4 is responsible for the synthesis of very long-chain polyunsaturated fatty acids (VLC-PUFAs) with chain lengths of 28 carbons or more and could potentially act on downstream products.

Caption: Predicted elongation pathway of this compound.

Desaturation